molecular formula C30H23FN2O6S B12009080 Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12009080
M. Wt: 558.6 g/mol
InChI Key: RQQSPMONSCHTIJ-BZZOAKBMSA-N
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Description

This compound is a mouthful, but let’s break it down. It belongs to the class of thiazole derivatives, which are heterocyclic compounds containing both nitrogen and sulfur atoms. The structure is complex, combining a thiazole ring, a pyrrole ring, and various functional groups. Here’s a simplified representation:

Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate\text{Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate} Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Preparation Methods

Synthetic Routes: Unfortunately, specific synthetic routes for this compound are scarce in the literature. we can infer that it involves several steps, including thiazole formation, benzoylation, and esterification. Researchers likely employ a combination of organic reactions to assemble the intricate structure.

Industrial Production: As of now, there’s no established industrial-scale production method for this compound. Its rarity and complexity make large-scale synthesis challenging.

Chemical Reactions Analysis

Reactivity:

    Benzylic Position Reactivity: The benzylic position (the carbon adjacent to the benzene ring) is a hotspot for reactions.

    Carbonyl Group Reactivity: The carbonyl group (C=O) in the benzoyl moiety participates in various reactions, including nucleophilic addition and acylation.

Common Reagents:
  • N-bromosuccinimide (NBS) for benzylic halogenation.
  • Various reagents for esterification and benzoylation.

Major Products: The major products depend on reaction conditions, but expect derivatives with substituted benzoyl and thiazole moieties.

Scientific Research Applications

Chemistry:

    Structural Elucidation: Researchers use this compound as a challenging test case for spectroscopic techniques due to its complexity.

    Drug Design: Its unique structure may inspire novel drug candidates.

Biology and Medicine:

    Biological Activity: Investigate its potential as an enzyme inhibitor or receptor modulator.

    Anticancer Properties: Explore its effects on cancer cell lines.

Industry:

    Materials Science: Investigate its use in organic electronics or sensors.

Mechanism of Action

The precise mechanism remains elusive, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed.

Properties

Molecular Formula

C30H23FN2O6S

Molecular Weight

558.6 g/mol

IUPAC Name

methyl 2-[(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(3-phenoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H23FN2O6S/c1-16-12-13-19(15-22(16)31)25(34)23-24(18-8-7-11-21(14-18)39-20-9-5-4-6-10-20)33(28(36)26(23)35)30-32-17(2)27(40-30)29(37)38-3/h4-15,24,34H,1-3H3/b25-23-

InChI Key

RQQSPMONSCHTIJ-BZZOAKBMSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)OC5=CC=CC=C5)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)OC5=CC=CC=C5)O)F

Origin of Product

United States

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